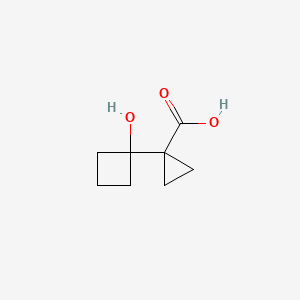
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid is a unique chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound features a cyclopropane ring fused with a cyclobutyl group, which is further functionalized with a hydroxy group and a carboxylic acid group. The presence of these functional groups and the strained ring systems make this compound an interesting subject for chemical research and applications.
准备方法
The synthesis of 1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropane derivatives with suitable reagents to introduce the hydroxy and carboxylic acid functionalities. For instance, cyclopropane-1-carboxylic acid can be hydroxylated using oxidizing agents to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反应分析
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The strained ring systems may also play a role in the compound’s reactivity and interactions with biological molecules .
相似化合物的比较
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-Hydroxy-1-cyclopropanecarboxylic acid: This compound has a similar structure but lacks the cyclobutyl group, making it less strained and potentially less reactive.
Cyclopropane-1-carboxylic acid: This compound lacks both the hydroxy and cyclobutyl groups, resulting in different chemical properties and reactivity.
生物活性
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.
- CAS Number : 2169325-17-9
- Molecular Formula : C7H10O2
- Molecular Weight : 142.15 g/mol
Biological Activity
The biological activity of this compound has been explored primarily in the context of plant biology and potential therapeutic applications.
Plant Growth Regulation
Research indicates that cyclopropane carboxylic acids can act as inhibitors of ethylene biosynthesis, a crucial hormone in plant development. Ethylene regulates processes such as fruit ripening and stress responses. Specifically, derivatives of cyclopropane carboxylic acid have shown promise in inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is key in ethylene production.
Case Study : A study evaluated the efficacy of various cyclopropane derivatives, including this compound, against ACO2 from Arabidopsis thaliana. Molecular docking studies suggested that these compounds bind effectively to the enzyme, indicating potential as growth regulators in agricultural applications .
Antimicrobial Activity
There is emerging evidence suggesting that cyclopropane carboxylic acids may possess antimicrobial properties. Preliminary studies have indicated that certain derivatives can inhibit the growth of specific bacterial strains, although further investigation is required to confirm these effects and elucidate the mechanisms involved.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound likely interacts with key enzymes involved in ethylene biosynthesis, particularly ACO2. This interaction can lead to reduced ethylene levels, impacting various physiological processes in plants.
- Binding Affinity : Molecular docking studies have shown favorable binding energies (e.g., -6.5 kcal/mol), suggesting a strong affinity for the target enzyme .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other cyclopropane derivatives:
| Compound Name | Binding Energy (kcal/mol) | Kb (M−1) |
|---|---|---|
| This compound | -6.5 | 5.9385 × 104 |
| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.4 | 4.94 × 104 |
| Pyrazinoic acid | -5.3 | 7.61 × 103 |
This table illustrates the comparative binding affinities of various compounds, highlighting the potential strength of interactions for this compound .
属性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6(10)7(4-5-7)8(11)2-1-3-8/h11H,1-5H2,(H,9,10) |
InChI 键 |
IHCRFHGARCASQD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2(CC2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















